2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide
Description
The compound 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide is a rhodanine (thiazolidinone) derivative characterized by:
- Core structure: A 1,3-thiazolidin-4-one ring with a sulfanylidene group at position 2 and a 4-oxo moiety.
- Substituents: 5-position: A (2-chlorophenyl)methylidene group, introducing electron-withdrawing effects and lipophilicity.
- Molecular formula: C₃₂H₂₃ClFN₃O₃S₂ (calculated molecular weight: ~490.59 g/mol).
This structural framework is common in drug discovery due to rhodanine’s role as a privileged scaffold for targeting enzymes and receptors .
Properties
IUPAC Name |
2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c23-17-4-2-1-3-13(17)9-19-21(29)27(22(30)31-19)12-20(28)25-8-7-14-11-26-18-6-5-15(24)10-16(14)18/h1-6,9-11,26H,7-8,12H2,(H,25,28)/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWXYRSRVVPNIH-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a chlorophenyl aldehyde with a thioamide under acidic conditions to form the thiazolidinone ring.
Introduction of the Indole Moiety: The indole derivative is then introduced through a nucleophilic substitution reaction, where the indole nitrogen attacks the carbonyl carbon of the thiazolidinone ring.
Final Acetylation: The final step involves the acetylation of the intermediate compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorophenyl and indole groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core and indole moiety are key structural features that enable these interactions. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key structural analogs vary in substituents on the rhodanine core and acetamide side chain, influencing physicochemical properties and bioactivity. Below is a detailed analysis:
Substituent Variations on the Rhodanine Core
Table 1: Comparison of Arylidene Substituents
Key Observations :
Modifications to the Acetamide Side Chain
Table 2: Side Chain Variations and Physicochemical Properties
Structural and Functional Implications
Electronic and Steric Effects
- Halogen vs.
- Fluorine vs. Chlorine : The 2-fluorophenyl analog () has lower molecular weight and similar electronic effects but reduced steric bulk compared to the target compound .
Biological Activity
The compound 2-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide represents a novel class of thiazolidine derivatives that exhibit significant biological activities. This article reviews the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 369.89 g/mol. The structure features a thiazolidine ring, which is known for its diverse biological properties, particularly in medicinal chemistry.
Biological Activity Overview
Research indicates that derivatives of thiazolidines, including the compound , exhibit a broad spectrum of biological activities:
-
Antimicrobial Activity :
- Thiazolidine derivatives have shown promising antibacterial properties against various gram-positive bacteria. For instance, compounds similar to the one discussed have demonstrated effectiveness against Staphylococcus aureus and Staphylococcus epidermidis with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 32 mg/ml .
-
Anticancer Properties :
- The compound has been evaluated for its cytotoxic effects on human cancer cell lines. Studies reveal that related thiazolidine derivatives inhibit cell proliferation effectively. For example, compounds in this class have shown IC50 values between 7.0 to 20.3 µM against various cancer cell lines such as A549 (lung cancer), PC-3 (prostate cancer), and HepG2 (liver cancer) .
- Enzyme Inhibition :
Case Studies
Several studies have focused on the biological evaluation of thiazolidine derivatives:
Study 1: Antimicrobial Evaluation
In a study conducted by Zvarec et al., the antibacterial activity of thiazolidine derivatives was assessed against Staphylococcus aureus and Bacillus subtilis. The results indicated that while some derivatives were effective against gram-positive bacteria, others did not exhibit significant antimicrobial activity .
Study 2: Anticancer Activity
Mendgen et al. investigated the anticancer properties of thiazolidine derivatives through in vitro assays on Plasmodium falciparum, revealing that certain compounds displayed IC50 values indicative of moderate antimalarial activity alongside their anticancer effects . The study suggested that these compounds could be potential candidates for further development in cancer therapy.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of thiazolidine derivatives:
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound?
Methodological Answer: The synthesis involves multi-step reactions requiring careful optimization of parameters:
- Solvent selection: Ethanol or dimethylformamide (DMF) under reflux (80–120°C) improves yield and purity by enhancing reactant solubility and stabilizing intermediates .
- Catalysts: Base catalysts (e.g., sodium acetate) facilitate condensation reactions between thiazolidinone and indole moieties .
- Reaction time: 5–7 hours for azide substitutions (e.g., using NaN₃ in toluene/water mixtures) .
Q. Table 1: Synthesis Optimization Parameters
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazolidinone formation | Acetic acid | 100–120 | Sodium acetate | 65–75 | |
| Indole coupling | DMF | 80–100 | None | 70–85 | |
| Sulfanylidene introduction | Toluene/water | 60–80 | NaN₃ | 60–70 |
Q. Which analytical techniques confirm structural integrity and purity?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR identifies key protons (e.g., indole NH at δ 10–12 ppm) and confirms stereochemistry via coupling constants (e.g., Z-configuration at C5) .
- HPLC: Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95%) and monitor reaction progress .
- Mass spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 457.58 g/mol) .
Q. Table 2: Key Analytical Data
| Technique | Key Peaks/Parameters | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | δ 7.2–8.1 (aromatic H), δ 10.5 (NH) | Structural confirmation | |
| HPLC | Retention time: 12.3 min (C18, 70% MeOH) | Purity assessment | |
| ESI-MS | m/z 458.1 ([M+H]⁺) | Molecular weight validation |
Q. How is the (5Z) stereochemistry confirmed experimentally?
Methodological Answer:
Q. What strategies improve solubility for in vitro assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- pH adjustment: Test solubility across pH 6–8 (mimicking physiological conditions) via UV-Vis spectroscopy .
Q. How are intermediates stabilized during synthesis?
Methodological Answer:
- Low-temperature storage: Keep azide intermediates at –20°C to prevent decomposition .
- Inert atmosphere: Conduct thiol coupling under nitrogen to avoid oxidation .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls .
- Validate purity: Re-test compounds with HPLC and NMR to exclude batch variability .
- Dose-response curves: Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism) .
Q. Can computational modeling predict target interactions?
Methodological Answer:
- Molecular docking: Use AutoDock Vina to simulate binding to kinases or GPCRs, leveraging the indole-thiazolidinone scaffold’s π-π stacking potential .
- MD simulations: Run 100 ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. Table 3: Computational Parameters
| Software | Target (PDB ID) | Binding Energy (kcal/mol) | Reference |
|---|---|---|---|
| AutoDock Vina | EGFR (1M17) | –9.2 | |
| GROMACS | 5-HT₂A receptor (6WGT) | RMSD < 2.0 Å |
Q. How to design derivatives with enhanced pharmacokinetics?
Methodological Answer:
- SAR studies: Modify the 5-fluoroindole group with electron-withdrawing substituents (e.g., –CF₃) to improve metabolic stability .
- LogP optimization: Introduce polar groups (e.g., –OH, –COOH) to reduce hydrophobicity (target LogP < 3) .
Q. What mechanisms explain off-target effects in cellular assays?
Methodological Answer:
- Proteome profiling: Use affinity chromatography-MS to identify unintended protein binders .
- Kinase screening panels: Test against 100+ kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .
Q. How to validate the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated gastric fluid (SGF): Incubate at pH 1.2 (37°C, 2 hr) and analyze degradation via LC-MS .
- Plasma stability assays: Monitor parent compound depletion in human plasma over 24 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
